molecular formula C23H21N3O3S2 B2565976 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 899734-65-7

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2565976
CAS RN: 899734-65-7
M. Wt: 451.56
InChI Key: FRWYNPKQWKCSKT-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, electron acceptor properties, etc . Benzothiazole possesses a vast number of applications as well, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .


Synthesis Analysis

2-Aminobenzothiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The synthesis of C2-substituted benzothiazoles has received much attention .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .

Mechanism of Action

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Safety and Hazards

Compounds 8 (a–e) and 9 (a–e) can be considered safe anti-inflammatory agents .

Future Directions

Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-25(2)31(28,29)19-14-12-18(13-15-19)22(27)26(16-17-8-4-3-5-9-17)23-24-20-10-6-7-11-21(20)30-23/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWYNPKQWKCSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide

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